2-(2-(2-Fluorophenyl)ethyl)malonic acid
Description
2-(2-(2-Fluorophenyl)ethyl)malonic acid is a fluorinated malonic acid derivative characterized by a 2-fluorophenyl group attached via an ethyl chain to the central malonic acid core. The malonic acid moiety (propanedioic acid) provides two carboxylic acid groups, enabling versatile reactivity in organic synthesis, coordination chemistry, and pharmaceutical applications. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, which can modulate acidity, stability, and intermolecular interactions .
For example, diethyl 2-(perfluorophenyl)malonate was synthesized via sodium diethyl malonate and hexafluorobenzene, though hydrolysis to the free acid proved challenging due to decarboxylation .
Properties
Molecular Formula |
C11H11FO4 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C11H11FO4/c12-9-4-2-1-3-7(9)5-6-8(10(13)14)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
IJMPGZGKNKIFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
a. 2-(Perfluorophenyl)malonic Acid
- Structure : Features a fully fluorinated phenyl group directly attached to the malonic acid.
- Reactivity : Demonstrates extreme thermal instability, undergoing rapid decarboxylation to yield 2-(perfluorophenyl)acetic acid under acidic or basic hydrolysis conditions .
b. 2-(2-Fluorophenyl)acetic Acid
- Structure : Lacks the malonic acid moiety, containing only a single carboxylic acid group.
- Properties : Boiling point 235°C, density 1.101 g/cm³, and refractive index 1.4810. Used as an intermediate in pharmaceuticals and agrochemicals .
- Comparison : The absence of a second carboxylic acid group reduces its utility in complexation reactions compared to 2-(2-(2-fluorophenyl)ethyl)malonic acid.
c. 2-[(Furan-2-yl)methylene]malonic Acid
- Structure : Contains a furan-derived substituent instead of a fluorophenyl group.
- Applications: Widely used in coordination chemistry and as a precursor for β-amino acids .
- Comparison: The non-fluorinated aromatic system and conjugated double bond alter electronic properties, making it less lipophilic than fluorinated analogues.
Functional Analogues
a. Diethyl 2-(Phenylthio)ethyl Malonate
- Structure : Features a phenylthioethyl group attached to malonic acid.
- Reactivity : The sulfur atom introduces nucleophilic character, enabling participation in thiol-ene or oxidation reactions.
- Comparison : The thioether linkage provides distinct reactivity compared to the fluorophenyl-ethyl group, which is more electronically deactivated .
b. N-[2-(6-Methoxy)benzothiazolyl]malonamic Acid
- Structure : Combines a benzothiazole heterocycle with a malonamic acid group.
- Biological Activity : Exhibits anti-inflammatory properties in carrageenin-induced edema models .
- Comparison : The heterocyclic system enhances bioactivity but reduces synthetic accessibility compared to simpler fluorophenyl derivatives.
Table 1: Key Properties of this compound and Analogues
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